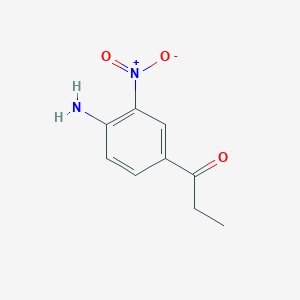
1-(4-Amino-3-nitrophenyl)propan-1-one
概要
説明
1-(4-Amino-3-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of both an amino group and a nitro group attached to a phenyl ring, along with a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Amino-3-nitrophenyl)propan-1-one can be synthesized through several methods. One common approach involves the nitration of 4-aminophenylpropan-1-one. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
1-(4-Amino-3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products Formed
Reduction: 1-(4-Amino-3-aminophenyl)propan-1-one.
Oxidation: 1-(4-Nitroso-3-nitrophenyl)propan-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Scientific Research Applications
The compound has diverse applications across several scientific domains:
Organic Synthesis
1-(4-Amino-3-nitrophenyl)propan-1-one serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further modifications that can lead to a range of derivatives with different biological activities.
Biological Studies
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity: Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for antimicrobial therapies.
- Anti-inflammatory Effects: In vitro studies suggest that it can suppress inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .
Medicinal Chemistry
The compound is explored for its potential use in drug development:
- Cytotoxic Effects: It has been investigated for its cytotoxic properties against cancer cells. Structural modifications can enhance its efficacy against specific cancer types, making it a subject of interest for developing new anticancer agents .
Case Studies
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent. The mechanism was attributed to the nitro group’s reactivity, which facilitates interactions with bacterial cellular components.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers examined the anti-inflammatory properties of the compound in macrophage cultures treated with lipopolysaccharides (LPS). The findings demonstrated that treatment with this compound led to reduced levels of inflammatory cytokines, supporting its potential use in managing inflammatory conditions .
作用機序
The mechanism of action of 1-(4-Amino-3-nitrophenyl)propan-1-one depends on its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
1-(4-Nitrophenyl)propan-1-one: Lacks the amino group, making it less versatile in certain chemical reactions.
1-(4-Aminophenyl)propan-1-one:
1-(3-Nitrophenyl)propan-1-one: The position of the nitro group affects its chemical properties and reactivity.
Uniqueness
1-(4-Amino-3-nitrophenyl)propan-1-one is unique due to the presence of both amino and nitro groups on the phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
1-(4-amino-3-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXNSSZXGGXPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













